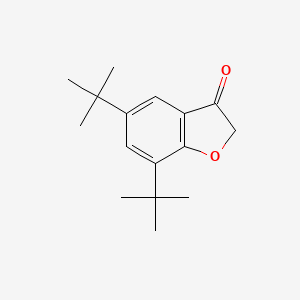

5,7-Di-tert-butylbenzofuran-3(2H)-one

Description

Overview of Benzofuran (B130515) Derivatives in Chemical Research

Benzofuran derivatives represent a vital class of heterocyclic compounds characterized by a fused benzene (B151609) and furan (B31954) ring system. Their versatile structures have been a focal point of extensive research, leading to the discovery of numerous biologically active molecules and functional materials. In medicinal chemistry, the benzofuran scaffold is a common feature in various pharmaceuticals. For instance, amiodarone, an antiarrhythmic drug, contains a benzofuran moiety. The academic and industrial interest in these compounds stems from their wide range of pharmacological properties.

The synthesis of substituted benzofurans is a dynamic area of organic chemistry, with researchers continuously developing novel methods to construct and functionalize this heterocyclic system. These synthetic efforts are crucial for accessing new derivatives with potentially enhanced or novel properties.

Structural Characteristics of the 5,7-Di-tert-butylbenzofuran-3(2H)-one Core

The core structure of this compound is defined by a benzofuranone backbone with two bulky tert-butyl groups positioned at the 5th and 7th positions of the benzene ring. The "(2H)" designation indicates that the furanone ring has a saturated carbon at the 2-position, and the "-3-one" specifies the presence of a ketone group at the 3-position.

The key structural features include:

Benzofuranone Core: A bicyclic system where a benzene ring is fused to a furanone ring.

Tert-butyl Groups: These large, sterically hindering groups significantly influence the molecule's solubility, reactivity, and interaction with biological targets. They are known to enhance lipophilicity, which can affect a molecule's pharmacokinetic profile.

Carbonyl Group: The ketone at the 3-position is a key functional group that can participate in various chemical reactions, making it a valuable handle for further molecular modifications.

Below is a table summarizing some of the key chemical properties of a closely related derivative, 5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone. nih.gov

| Property | Value |

| Molecular Formula | C16H22O3 |

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | 5,7-ditert-butyl-3-hydroxy-3H-1-benzofuran-2-one |

| CAS Number | 163489-63-2 |

| XLogP3-AA | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Note: Data sourced from PubChem for a hydroxylated derivative. nih.gov

Academic Significance of Alkyl-Substituted Benzofuranones

The academic significance of alkyl-substituted benzofuranones, such as this compound, lies in their utility as scaffolds in the development of novel chemical entities with specific functional properties. The substitution pattern on the benzofuranone core plays a crucial role in determining the compound's biological activity and potential applications.

A pertinent example of the academic interest in this scaffold is the research into a trifluoromethylated derivative, (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF). This compound has been identified as a positive allosteric modulator of GABAB receptors. nih.gov GABAB receptors are implicated in various neurological processes, and their modulation is a target for therapeutic intervention in conditions like anxiety. nih.gov The discovery of rac-BHFF highlights the potential of the 5,7-di-tert-butylbenzofuranone core as a template for designing molecules with specific neuromodulatory activities. nih.gov

The synthesis of such derivatives often starts from readily available precursors like 2,4-di-tert-butylphenol (B135424). For instance, the synthesis of 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one involves the reaction of 2,4-di-tert-butylphenol with 4-hydroxymandelic acid monohydrate. prepchem.com The development of efficient synthetic routes is a key area of academic research, enabling the exploration of a wider range of substituted benzofuranones.

The research into these compounds contributes to a deeper understanding of structure-activity relationships, where systematic modifications of the substituents on the benzofuranone core can lead to compounds with fine-tuned properties for various scientific applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22O2 |

|---|---|

Molecular Weight |

246.34 g/mol |

IUPAC Name |

5,7-ditert-butyl-1-benzofuran-3-one |

InChI |

InChI=1S/C16H22O2/c1-15(2,3)10-7-11-13(17)9-18-14(11)12(8-10)16(4,5)6/h7-8H,9H2,1-6H3 |

InChI Key |

LTJOPIPXOZBOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Di Tert Butylbenzofuran 3 2h One and Analogues

General Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring, a key structural component of many biologically significant molecules, can be achieved through several strategic synthetic pathways. acs.orgnih.gov These methods often involve the formation of a crucial carbon-oxygen bond to close the furan (B31954) ring onto a benzene (B151609) nucleus.

One-Pot Reaction Approaches for Benzofuran Synthesis

One-pot syntheses offer an efficient and atom-economical approach to the benzofuran scaffold by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. acs.orgdtu.dk A notable example involves a palladium-catalyzed enolate arylation process. This method demonstrates broad substrate scope, yielding differentially substituted benzofurans in moderate to excellent yields. acs.org The process typically concludes with treatment by an acid like trifluoroacetic acid (TFA) to facilitate the final cyclization, with the product often being easily isolated. acs.org

Another powerful one-pot, three-component strategy utilizes Sonogashira coupling conditions. This method efficiently combines 2-iodophenols, terminal acetylenes, and aryl iodides to produce 2,3-disubstituted benzo[b]furans. nih.gov The use of microwave irradiation can significantly shorten reaction times and reduce the formation of side products. nih.gov The versatility of this approach allows for the incorporation of various functional groups, including heterocyclic and bromo-substituted moieties, into the final benzofuran structure. nih.gov

Three-component Strecker-type reactions have also been adapted for benzofuran synthesis. For instance, the reaction of euparin (B158306) (a naturally occurring benzofuran), primary amines, and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of ZnO-nanorods and piperidine (B6355638) yields complex benzofuran derivatives. tandfonline.com

Heteroannulation of Benzoquinones

The heteroannulation of benzoquinones represents a direct method for constructing benzofuran systems. dtu.dkscilit.com In this approach, benzoquinone derivatives can react with themselves or with other cyclic ketones, such as cyclohexanones, in a one-pot manner under acetic acid catalysis to form furanylidene-benzofuran or other benzofuran structures. dtu.dkresearchgate.netresearchgate.net The reaction proceeds through a series of steps including protonation of the benzoquinone by acetic acid, ring opening, addition of water, oxidation, and eventual lactonization to yield the final product. nih.gov

Table 1: Example of Heteroannulation for Benzofuran Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Reference |

| Benzoquinone | Cyclohexanone | Acetic Acid | Toluene | Benzofuran | researchgate.netresearchgate.net |

| Benzoquinone | Benzoquinone | Acetic Acid | Toluene | Furanylidene-benzofuran | dtu.dk |

Ruthenium-Mediated Isomerization and Ring-Closing Metathesis

Ruthenium catalysts are highly effective in mediating the synthesis of benzofurans through various mechanisms. rsc.org One prominent strategy involves the isomerization of allyl groups followed by ring-closing metathesis (RCM). organic-chemistry.org In this process, substituted 1-allyl-2-allyloxybenzenes are treated with a ruthenium catalyst, which facilitates a C- and O-allyl isomerization, setting the stage for the subsequent RCM step that closes the furan ring. organic-chemistry.org

Another advanced ruthenium-catalyzed method involves the redox-neutral C–H functionalization and coupling of N-phenoxypivalamide with internal alkynes. rsc.org This approach utilizes an oxidizing directing group, which serves as both a directing group and an internal oxidant, eliminating the need for external oxidants and proceeding under mild conditions. rsc.orgrsc.org This clean and economical process generates benzofurans in moderate to high yields. rsc.org

Table 2: Ruthenium-Catalyzed Benzofuran Synthesis Approaches

| Starting Materials | Catalysis Type | Key Transformation | Reference |

| 1-Allyl-2-allyloxybenzenes | Isomerization/RCM | C- and O-allyl isomerization, Ring-closing metathesis | organic-chemistry.org |

| N-Phenoxypivalamide, Internal Alkynes | C-H Functionalization | Redox-neutral coupling with an oxidizing directing group | rsc.orgrsc.org |

Palladium-Catalyzed Heteroannulation of 2-Halophenols with Alkynes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of benzofurans. rsc.orgnih.gov The Sonogashira coupling of 2-halophenols (typically 2-iodophenols or 2-chlorophenols) with terminal alkynes is a widely used and robust method. nih.govorganic-chemistry.org This reaction, often performed with a palladium catalyst and a copper(I) co-catalyst, first forms a 2-(1-alkynyl)phenol intermediate, which then undergoes intramolecular cyclization to the benzofuran product. nih.govnih.gov The process is highly versatile, tolerating a wide array of functional groups on both the phenol (B47542) and alkyne coupling partners. nih.gov

Recent advancements have led to one-pot procedures that combine the initial coupling and subsequent cyclization, simplifying the synthetic sequence. organic-chemistry.org For example, using a specific ligand like hydroxyterphenylphosphine allows for an efficient one-pot synthesis from 2-chlorophenols and alkynes. organic-chemistry.org

Condensation Reactions with Substituted Salicylaldehydes

Substituted salicylaldehydes are versatile and readily available starting materials for benzofuran synthesis. jocpr.com A classic approach involves the reaction of a salicylaldehyde (B1680747) with a compound like 1-chloroacetone under basic conditions to yield a 2-acetylbenzofuran, which can be further modified. jocpr.com

More contemporary methods have expanded the scope of this strategy. One such method is the reaction of salicylaldehydes with ethyl diazoacetate in the presence of a Brønsted acid. This reaction proceeds through a hemiacetal intermediate which, upon dehydration with a strong acid like H₂SO₄, cyclizes to form 3-ethoxycarbonyl benzofurans in excellent yields. orgsyn.org Another innovative approach uses calcium carbide as a safe and cost-effective acetylene (B1199291) source. In this reaction, salicylaldehyde p-tosylhydrazones react with calcium carbide, catalyzed by cuprous chloride, to afford 2-methylbenzofurans in good yields. organic-chemistry.org

Targeted Synthesis of 5,7-Di-tert-butylbenzofuran-3(2H)-one Frameworks

While general methods provide access to the broader benzofuran class, specific strategies have been developed for highly substituted frameworks, including those related to this compound. The key starting material for these syntheses is typically 2,4-di-tert-butylphenol (B135424), which contains the characteristic di-tert-butyl substitution pattern.

One reported synthesis produces a closely related analogue, 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one. This is achieved by refluxing 2,4-di-tert-butylphenol with 4-hydroxymandelic acid monohydrate in acetic acid under a nitrogen atmosphere. prepchem.com

Synthesis from 2,4-Di-tert-butylphenol Precursors

2,4-Di-tert-butylphenol is a common starting material for the synthesis of benzofuranone derivatives due to its commercial availability and the directing effects of the bulky tert-butyl groups. chimicatechnoacta.ru The synthesis of analogs of this compound, specifically the 2-one isomers, has been documented.

One notable example is the synthesis of 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one. prepchem.com This reaction involves the condensation of 2,4-di-tert-butylphenol with 4-hydroxymandelic acid monohydrate in refluxing acetic acid under a nitrogen atmosphere. After 24 hours, the product is precipitated, filtered, and dried to yield the desired benzofuran-2-one. prepchem.com

While these examples lead to the formation of benzofuran-2-one analogs, the synthesis of the target this compound would likely proceed through a different pathway, possibly involving the reaction of 2,4-di-tert-butylphenol with a suitable three-carbon synthon that can undergo intramolecular cyclization to form the 3-one structure.

Table 1: Synthesis of 5,7-Di-tert-butylbenzofuran-2-one Analogs from 2,4-Di-tert-butylphenol

| Product | Reactants | Reagents/Conditions | Yield | Reference |

| 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one | 2,4-di-tert-butylphenol, 4-hydroxymandelic acid monohydrate | Acetic acid, reflux, 24h | 57% | prepchem.com |

| (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | Anhydrous lithium salt of 2,4-di-tert-butylphenol, methyl trifluoropyruvate | Anhydrous gallium(III) chloride, one-pot | 64% | researchgate.net |

Steric Hindrance Considerations in Synthetic Yields

In the context of synthesizing this compound from 2,4-di-tert-butylphenol, the two tert-butyl groups are located at positions that will become the 5- and 7-positions of the resulting benzofuranone. While these groups are not directly adjacent to the reaction center for the initial ether formation, their steric bulk can influence the conformation of the intermediate and the subsequent intramolecular cyclization.

Interestingly, some studies on the synthesis of related benzofuran derivatives have shown that steric hindrance may have a very slight effect on the reaction. mdpi.com For instance, in the synthesis of certain benzofuran-3-amines, the presence of bulky groups did not significantly diminish the high yields obtained. mdpi.com However, in other cases, steric factors are a primary consideration for achieving regioselectivity. When steric preferences are not strong, mixtures of regioisomers are common. oregonstate.edu For the synthesis of the target compound, the steric influence of the tert-butyl groups would need to be carefully considered in the choice of reagents and reaction conditions to favor the desired 3-one isomer and maximize the yield.

Reaction Mechanisms in Benzofuranone Synthesis

The formation of the benzofuranone core from a substituted phenol typically involves an initial O-alkylation or O-acylation followed by an intramolecular cyclization. A common strategy for the synthesis of benzofuran-2(3H)-ones involves the intramolecular Friedel-Crafts-type condensation of an α-phenoxycarbonyl compound. oregonstate.edu

In the case of the synthesis of 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one, the reaction between 2,4-di-tert-butylphenol and 4-hydroxymandelic acid likely proceeds through an initial acid-catalyzed esterification or etherification at the phenolic oxygen, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the electron-rich aromatic ring to form the five-membered lactone ring.

For the synthesis of the target this compound, a plausible mechanism would involve the reaction of 2,4-di-tert-butylphenol with a reagent like chloroacetyl chloride. This would form an intermediate phenoxyacetyl chloride, which could then undergo an intramolecular Friedel-Crafts acylation to yield the desired 3-one product. The Lewis acid catalyst used in such a reaction would play a key role in promoting the cyclization step.

The synthesis of benzofuranones can also be achieved through a Diels-Alder based cascade reaction. oregonstate.edu In one such approach, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, promoted by a Lewis acid like AlCl3 and a protic acid like trifluoroacetic acid (TFA), leads to the formation of substituted benzofuranones. oregonstate.edu While this specific methodology may not directly use 2,4-di-tert-butylphenol, it highlights the diversity of mechanistic pathways available for constructing the benzofuranone scaffold.

A plausible mechanistic pathway for the formation of benzofuran-3-amines involves a nucleophilic aromatic substitution followed by cyclization. mdpi.com An initial reaction between a substituted phenol and another reactant provides an intermediate which, in the presence of a base, forms a carbanion that attacks a nitrile group, leading to cyclization and the formation of the final product after protonation and tautomerization. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5,7 Di Tert Butylbenzofuran 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR spectra of 5,7-di-tert-butylbenzofuran-3(2H)-one derivatives reveal characteristic signals corresponding to the protons of the tert-butyl groups and the benzofuran (B130515) core. For instance, in a study of various C3-alkylated benzofurans, the tert-butyl protons typically appear as sharp singlets in the upfield region of the spectrum. rsc.org The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns (doublets and multiplets) depending on their substitution and coupling with adjacent protons. rsc.orgnih.gov The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the benzofuran ring system.

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-(2-(tert-butyl)benzofuran-3-yl)-N-(quinolin-8-yl)butanamide | CDCl₃ | 9.83 (s, 1H), 8.85–8.78 (m, 2H), 8.19–8.14 (m, 1H), 7.58–7.49 (m, 3H), 7.49–7.40 (m, 2H), 7.16 (d, J = 8.0 Hz, 2H), 3.47–3.36 (m, 2H), 2.81–2.67 (m, 2H), 2.48–2.40 (m, 2H), 2.26 (s, 3H) |

| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate | CDCl₃ | 8.10 (d, J = 6.8 Hz, 1H), 7.99–7.90 (m, 3H), 7.43–7.39 (m, 2H), 6.86 (d, J = 8.4 Hz, 1H), 5.69 (d, J = 8.8 Hz, 1H), 5.07 (d, J = 8.8 Hz, 1H), 1.22 (s, 9H) |

| tert-Butyl (1′,3′,5-trimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzo-furan-2,5′-pyrimidin]-3-yl)carbamate | CDCl₃ | 7.33 (t, J = 7.6 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 7.03–7.00 (m, 2H), 5.75 (d, J = 8.4 Hz, 1H), 5.14 (d, J = 8.4 Hz, 1H), 3.40 (s, 3H), 3.30 (s, 3H), 1.43 (s, 9H) |

This table presents a selection of proton NMR data for derivatives, illustrating the characteristic chemical shifts and multiplicities observed.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectra of this compound derivatives, the carbonyl carbon of the furanone ring typically resonates at a downfield chemical shift. rsc.org The quaternary carbons of the tert-butyl groups and the carbons of the benzene ring also show characteristic signals. The specific chemical shifts are influenced by the nature and position of substituents on the benzofuran framework.

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-(2-(tert-butyl)benzofuran-3-yl)-N-(quinolin-8-yl)butanamide derivative | CDCl₃ | 173.2, 152.0, 151.4, 151.3, 130.9, 129.3, 128.6, 128.4, 127.1, 126.4, 125.7, 125.6, 124.0, 123.1, 117.1, 112.4, 60.4, 34.8, 34.1, 31.3, 30.4, 29.7, 25.2, 22.7, 14.3 |

| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate | CDCl₃ | 195.0, 193.6, 158.6, 154.7, 141.4, 136.7, 136.5, 130.8, 127.2, 125.6, 124.9, 124.5, 123.5, 111.7, 88.6, 80.8, 59.3, 27.9 |

| tert-Butyl (1′,3′,5-trimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzo-furan-2,5′-pyrimidin]-3-yl)carbamate | CDCl₃ | 167.4, 165.2, 159.9, 155.0, 150.3, 131.2, 124.7, 122.5, 121.9, 110.8, 87.6, 81.3, 63.9, 29.2, 28.8, 28.1 |

This table showcases representative carbon-13 NMR data, highlighting the key resonance signals for various derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound and its derivatives consistently show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. researchgate.net Additional characteristic peaks can be observed for other functional groups, such as the C-O stretching of the ether linkage and the C-H stretching of the alkyl and aromatic groups. For instance, novel aurone (B1235358) derivatives exhibit characteristic C=O stretching frequencies in the range of 1670–1698 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, the mass spectrum typically displays a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. This technique is crucial for confirming the elemental composition of newly synthesized this compound derivatives. rsc.orgnih.gov For example, HRMS (ESI) was used to confirm the calculated mass of a C3-alkylated benzofuran derivative. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in establishing the absolute configuration and solid-state structure of derivatives of this compound. researchgate.netflinders.edu.au For example, the crystal structure of (E)-5, 7-Di-t-butyl-3- (3′, 5′-di-t-butyl-5′-methoxy-2′, 5′-dihydrofuran-2′-ylidene)benzofuran-2 (3H)-one was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. flinders.edu.au This analysis provides precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing critical data on its purity and verifying its empirical formula. In the characterization of novel this compound derivatives, elemental analysis serves as a cornerstone for confirming the successful synthesis of the target molecules. This method accurately measures the percentage of carbon (C) and hydrogen (H), and sometimes other elements like nitrogen (N), which are then compared against the theoretically calculated values based on the compound's molecular formula.

The congruence between the experimentally found and calculated elemental percentages provides strong evidence for the structural integrity and purity of the synthesized derivatives. This data, in conjunction with spectroscopic methods such as NMR and mass spectrometry, offers a comprehensive confirmation of the compound's identity.

Detailed Research Findings

Research conducted on a series of 5,7-di-tert-butyl-2-(substituted-benzylidene)benzofuran-3(2H)-ones has utilized elemental analysis to validate the structures of these newly synthesized compounds. The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide and water, are collected and measured to determine the percentages of carbon and hydrogen in the original sample.

The data presented in the following table summarizes the elemental analysis results for various derivatives of this compound. The close agreement between the calculated and found values for carbon and hydrogen for each derivative underscores the high purity of the synthesized compounds and confirms their proposed molecular formulas.

| Compound Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% |

|---|---|---|---|---|---|

| 5,7-Di-tert-butyl-2-benzylidenebenzofuran-3(2H)-one | C23H26O2 | 82.60 | 82.55 | 7.84 | 7.88 |

| 5,7-Di-tert-butyl-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | C24H28O3 | 79.09 | 79.15 | 7.74 | 7.79 |

| 5,7-Di-tert-butyl-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | C23H25ClO2 | 74.89 | 74.93 | 6.83 | 6.80 |

| 5,7-Di-tert-butyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | C23H25NO4 | 72.79 | 72.83 | 6.64 | 6.61 |

Chemical Reactivity and Transformation Pathways of Benzofuranones

Oxidation Reactions and Benzofuranone Formation from Precursors

The construction of the 5,7-di-tert-butylbenzofuranone core predominantly originates from the precursor 2,4-di-tert-butylphenol (B135424). wikipedia.orgnih.govresearchgate.net This readily available starting material can be induced to form the heterocyclic ring system through several synthetic strategies. A common method involves the acid-catalyzed condensation with a suitable three-carbon synthon.

One notable synthesis is the reaction of 2,4-di-tert-butylphenol with 4-hydroxymandelic acid monohydrate in refluxing acetic acid. prepchem.com This reaction proceeds via an initial Friedel-Crafts-type alkylation of the phenol (B47542) by the mandelic acid, followed by an intramolecular cyclization (lactonization) to yield 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one.

Another key approach involves the formation of a 3-hydroxy substituted benzofuranone. The synthesis of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one is achieved through a one-pot reaction. nih.gov This process starts with the anhydrous lithium salt of 2,4-di-tert-butylphenol, which reacts with methyl trifluoropyruvate, mediated by gallium(III) chloride, to form the desired product. nih.gov

Furthermore, oxidative pathways can lead to the formation of the benzofuranone ring system. For instance, the oxidation of 3-methylbenzofuran (B1293835) using hydrogen peroxide catalyzed by manganese(III) porphyrins can yield 3-methylbenzofuran-2(3H)-one. mdpi.com This suggests that oxidation of a pre-formed, substituted benzofuran (B130515) can be a viable route to the corresponding benzofuranone. The reaction proceeds through an initial epoxidation of the furan (B31954) ring, which then rearranges to the more stable lactone structure. mdpi.com

General strategies for benzofuranone synthesis that can be adapted for this specific compound include palladium-catalyzed hydroesterification of alkenylphenols and metal-free tandem Friedel-Crafts/lactonization reactions. organic-chemistry.org The choice of precursor and reaction conditions allows for the introduction of various substituents at the 3-position of the benzofuranone core.

Table 1: Synthesis of 5,7-Di-tert-butylbenzofuran-3(2H)-one Derivatives from Precursors

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Reference |

| 2,4-Di-tert-butylphenol | 4-Hydroxymandelic acid | Acetic acid | 5,7-Di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one | prepchem.com |

| Lithium salt of 2,4-di-tert-butylphenol | Methyl trifluoropyruvate | Gallium(III) chloride | (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | nih.gov |

| 3-Methylbenzofuran | Hydrogen Peroxide | Mn(III) porphyrin | 3-Methylbenzofuran-2(3H)-one | mdpi.com |

Functional Group Interconversions and Derivatization Strategies

The this compound core serves as a versatile platform for a range of functional group interconversions and derivatization strategies. The primary sites for modification are the substituent at the C3 position and the lactone ring itself.

The synthesis of various derivatives with different functionalities at the C3 position highlights the strategic importance of this site. As mentioned previously, derivatives such as the 3-hydroxy, 3-trifluoromethyl, and 3-(4-hydroxyphenyl) have been successfully synthesized. prepchem.comnih.gov These examples underscore the ability to introduce a wide array of chemical moieties, thereby tuning the properties of the molecule.

The lactone ring within the benzofuranone structure is susceptible to nucleophilic attack, which can lead to ring-opening reactions. For example, studies on related poly(benzofuran-co-arylacetic acid) structures containing a lactone ring have shown that reaction with diamines leads to the opening of the lactone and the formation of amide linkages. nih.gov This reactivity provides a pathway for creating polymeric materials or for further functionalization.

While specific reduction studies on this compound are not extensively documented, the general reactivity of lactones suggests that they can be reduced to the corresponding diols using strong reducing agents like lithium aluminum hydride. Alternatively, partial reduction to the lactol (a hemiacetal) may be achievable with milder reagents such as diisobutylaluminium hydride (DIBAL-H). These transformations would provide access to a different class of derivatives with altered chemical and physical properties.

Table 2: Examples of Synthesized this compound Derivatives

| Substituent at C3 | Method of Derivatization | Resulting Compound | Reference |

| -OH, -CF3 | One-pot synthesis from 2,4-di-tert-butylphenol precursor | (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | nih.gov |

| -C6H4OH | Condensation of 2,4-di-tert-butylphenol with 4-hydroxymandelic acid | 5,7-Di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one | prepchem.com |

Stability Studies of the Benzofuranone Core under Various Conditions

The stability of the benzofuranone core is a critical factor in its application and persistence. The bulky tert-butyl groups at positions 5 and 7 are expected to provide steric hindrance, which can enhance the thermal and chemical stability of the molecule.

Thermal Stability: Studies on polymers derived from benzofuran have provided insights into the thermal stability of the core structure. Thermogravimetric analysis (TGA) of a poly(benzofuran-2-yl-methylketoxime-O-methacrylate) showed that the degradation process occurs at elevated temperatures, with a calculated activation energy of 235.94 kJ/mol for the decomposition process. nih.gov Similarly, research on benzofuran-derived polymers with organosilicate nanocomposites indicated that the thermal stability is enhanced with the introduction of the silicate (B1173343) phase. journalskuwait.org A study on a lactone-containing poly(benzofuran-co-arylacetic acid) showed that while the cross-linked polymers exhibited different thermal decomposition behavior compared to the starting polymer, they were stable up to 160 °C. nih.gov These findings suggest that the benzofuranone core itself is thermally robust.

Chemical Stability: The lactone ring in the benzofuranone structure represents a point of potential chemical reactivity. The stability of such lactone rings is often pH-dependent. In acidic conditions, the lactone form is generally stable. However, under basic conditions, hydrolysis of the lactone can occur, leading to the formation of the corresponding o-hydroxyphenylacetic acid salt. google.com

The equilibrium between the closed lactone form and an open-chain carboxylate form can also be influenced by the solvent polarity. In analogous systems like rhodamine dyes, which also contain a lactone ring, the equilibrium shifts towards the open, colored zwitterionic form in more polar solvents, while the colorless lactone is favored in less polar environments. mdpi.comresearchgate.net This suggests that the stability of the lactone ring in this compound could be sensitive to the solvent system.

Oxidative Stability: The benzofuranone core can be susceptible to oxidative degradation. Studies on the degradation of carbofuran, a related benzofuran derivative, have shown that the furan ring is a target for attack by hydroxyl radicals. nih.gov This indicates that under strong oxidizing conditions, the heterocyclic ring of this compound could be compromised. However, the antioxidant properties of some phenolic benzofuranone derivatives suggest that the core can also participate in redox processes, acting as a free radical scavenger. researchgate.net The presence of the electron-donating tert-butyl groups may influence this oxidative stability.

Design, Synthesis, and Structure Activity Relationships Sar of 5,7 Di Tert Butylbenzofuran 3 2h One Analogues

Benzofuran-Quinoline Hybrid Systems

The fusion of benzofuran (B130515) and quinoline (B57606) moieties has yielded hybrid molecules with significant therapeutic potential, particularly in the realm of anticancer research. researchgate.net The design of these systems often leverages the established biological activities of both parent heterocycles. researchgate.net Synthetic strategies are diverse, with one notable method involving a stepwise chlorination/demethylation/cyclization transformation to produce benzofuro[3,2-c]quinolines. nih.gov Another approach utilizes an 8-aminoquinoline (B160924) (AQ) directed C–H arylation, which allows for the modular and robust assembly of C3-arylated benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com

Interactive Table: Anticancer Activity of Quinoline-Benzofuran Hybrids

| Compound ID | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Q1 | HCT-116 | 6.2-99.6 | researchgate.net |

| Q4 | HCT-116 | 6.2-99.6 | researchgate.net |

| Q6 | HCT-116 | 6.2-99.6 | researchgate.net |

| Q9 | HCT-116 | 6.2-99.6 | researchgate.net |

| Q10 | HCT-116 | 6.2-99.6 | researchgate.net |

| Q1 | MDA-MB-468 | 2.7-23.6 | researchgate.net |

| Q4 | MDA-MB-468 | 2.7-23.6 | researchgate.net |

| Q6 | MDA-MB-468 | 2.7-23.6 | researchgate.net |

| Q9 | MDA-MB-468 | 2.7-23.6 | researchgate.net |

| Q10 | MDA-MB-468 | 2.7-23.6 | researchgate.net |

Benzofuran-Quinoxaline Hybrid Systems

The hybridization of benzofuran with quinoxaline (B1680401), a privileged scaffold in medicinal chemistry, has led to the discovery of novel compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The synthesis of these hybrids can be achieved through various methods, such as the tandem one-pot reaction of α-halo-β-keto esters with phenylene diamines in an aqueous medium, which is an eco-friendly approach. researchgate.net

SAR studies on benzofuran-quinoxaline hybrids have provided valuable insights for the development of potent therapeutic agents. For example, a study on quinoxaline urea (B33335) analogues identified a compound that modulates IKKβ phosphorylation, a key event in NF-κB mediated gene expression, which is a therapeutic target in pancreatic cancer. nih.gov The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring allow it to interact with various biological targets. researchgate.net The antiproliferative activity of quinoxaline–arylfuran derivatives has been evaluated, with one representative compound, QW12, showing potent effects against HeLa cells by inducing apoptosis and inhibiting STAT3 phosphorylation. mdpi.com

Interactive Table: Antiproliferative Activity of Benzofuran-Quinoxaline Hybrid QW12

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Source |

|---|---|---|---|---|

| QW12 | HeLa | 10.58 | Induces apoptosis, triggers ROS generation, inhibits STAT3 phosphorylation | mdpi.com |

Benzofuran-Oxadiazole Conjugates

The conjugation of benzofuran with 1,3,4-oxadiazole, a five-membered heterocyclic ring, has resulted in hybrid molecules with significant biological potential, particularly as antifungal and antimicrobial agents. ncsu.edunih.gov The synthesis of these hybrids often starts from salicylaldehyde (B1680747), proceeding through several steps to yield the final 5-(substituted benzylthio)-1,3,4-oxadiazole derivatives. ncsu.eduresearchgate.net

The biological activity of these conjugates is highly dependent on the substitution pattern. In a series of benzofuran-1,3,4-oxadiazole hybrids tested against wood-degrading fungi, the compound 2-(benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole was identified as the most active agent. ncsu.edu The position of substituents on the benzyl (B1604629) ring was found to significantly affect the antifungal activity. ncsu.edu Another study focusing on antitubercular activity revealed that compounds with chlorine and bromine substitutions on the benzofuran ring exhibited excellent activity. researchgate.net Furthermore, a series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides were synthesized and showed potent α-glucosidase inhibitory activity, with the most potent compound being approximately 19-fold more active than the standard inhibitor acarbose. nih.gov

Interactive Table: Antifungal Activity of Benzofuran-Oxadiazole Hybrids

| Compound ID | Fungi | Inhibition (%) at 1000 ppm | Source |

|---|---|---|---|

| 5a | P. placenta | 14.6 | ncsu.eduresearchgate.net |

| 5c | C. puteana | 23.0 | ncsu.eduresearchgate.net |

| 5i | P. placenta | 14.7 | ncsu.eduresearchgate.net |

| 5h | All tested fungi | Most active | ncsu.eduresearchgate.net |

Hydroxy-Trifluoromethyl-Benzofuranone Analogues (e.g., rac-BHFF)

An important analogue of 5,7-Di-tert-butylbenzofuran-3(2H)-one is rac-(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, commonly known as rac-BHFF. rndsystems.com This compound has been identified as a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. rndsystems.comtocris.com As a PAM, rac-BHFF enhances the potency and efficacy of the endogenous ligand GABA. rndsystems.comtocris.com

The biological activity of rac-BHFF has been characterized in several studies. It has been shown to exhibit anxiolytic activity in vivo and is orally active. rndsystems.comtocris.com In studies on neuropathic pain in mice, rac-BHFF was found to enhance the analgesic effects of the GABAB receptor agonist baclofen (B1667701). nih.gov It also demonstrated the ability to normalize ventral tegmental area (VTA) neuroadaptations and the self-administration of cocaine and ethanol (B145695) in mice, suggesting its potential in addiction research. researchgate.net Furthermore, rac-BHFF has been studied for its effects on circadian rhythms, where it was found to augment the inhibitory effect of baclofen on light-induced phase advances. nih.gov

Influence of tert-Butyl Substituents on Molecular Properties and Activity

The presence of tert-butyl groups on the benzofuranone core, as seen in the parent compound this compound, significantly influences the molecule's properties and biological activity. These bulky substituents can affect the molecule's lipophilicity, steric profile, and interaction with biological targets.

In the context of N'-tert-butyl-N'-substituted-benzoyl-N-[di(octa)hydro]benzofuran carbohydrazide (B1668358) derivatives, the tert-butyl group is a key component of the insecticidal pharmacophore. researchgate.net Modification of the N-tert-butylhydrazine moiety in these analogues has been a strategy to optimize their insecticidal activity. researchgate.net The steric bulk of the tert-butyl groups can play a crucial role in the binding affinity and selectivity of these compounds to their target receptors. For instance, the phenol (B47542), 2,4-bis(1,1-dimethylethyl)phenol, which contains two tert-butyl groups, has been reported to possess antifungal, antitumor, antioxidant, and antimicrobial activities, highlighting the potential contribution of these substituents to a wide range of biological effects. researchgate.net

General Structure-Activity Relationship (SAR) Principles for Benzofuran Core Modifications

The benzofuran scaffold is a versatile platform for drug discovery, and its biological activity can be fine-tuned through various structural modifications. semanticscholar.orgnih.gov SAR studies have revealed several guiding principles for the design of potent and selective benzofuran-based therapeutic agents. nih.govnih.gov

A crucial aspect of the SAR of benzofuran derivatives is the nature and position of substituents. nih.gov For instance, substitutions at the C-2 and C-3 positions of the benzofuran ring are common strategies to modulate activity. nih.gov The introduction of heterocyclic rings at the C-2 position has been shown to be important for the cytotoxic activity of some anticancer agents. nih.gov Halogenation of the benzofuran core can also enhance cytotoxic properties due to the hydrophobic and electron-donating nature of halogens. nih.gov

Hybridization of the benzofuran scaffold with other pharmacologically active moieties is a widely used strategy to develop compounds with enhanced or novel activities. nih.govnih.gov This approach has been successfully applied in the development of anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The choice of the linker between the benzofuran core and the other heterocyclic system, as well as the substitution pattern on both moieties, are critical determinants of the final compound's biological profile. scielo.org.za

Mechanistic Insights into Biological Activities of 5,7 Di Tert Butylbenzofuran 3 2h One Derivatives in Vitro Studies

Anticancer and Cytotoxic Activity: In Vitro Mechanistic Investigations

Beyond their effects on GABAB receptors, derivatives of 5,7-Di-tert-butylbenzofuran-3(2H)-one have demonstrated potential as anticancer agents. In vitro studies have revealed their cytotoxic effects against various cancer cell lines and have begun to unravel the underlying mechanisms.

The cytotoxic potential of benzofuran (B130515) derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound itself is limited in the provided search results, related benzofuran compounds have shown activity. For instance, studies on other substituted benzofurans have demonstrated cytotoxicity against cell lines such as the human chronic myelogenous leukemia cell line (K562) and the human breast adenocarcinoma cell line (MCF-7). nih.gov Thiazolidinedione derivatives, which can be structurally related to certain benzofuran compounds, have also shown efficacy against MCF-7 and lung adenocarcinoma (A549) cells. nih.gov The cytotoxic effects of various natural products have been tested on hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. researchgate.net This suggests that the benzofuran scaffold is a promising starting point for the development of novel anticancer agents.

Table 2: Examples of Cancer Cell Lines Tested with Benzofuran-related or other relevant compounds

| Cell Line | Cancer Type | Reference |

| K562 | Chronic Myelogenous Leukemia | nih.gov |

| MCF-7 | Breast Adenocarcinoma | nih.govnih.gov |

| A549 | Lung Adenocarcinoma | nih.gov |

| HeLa | Cervical Cancer | researchgate.net |

| HEPG2 | Hepatocellular Carcinoma | researchgate.net |

A key mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes known as caspases. nih.govunomaha.edu Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.govunomaha.edu Studies on various compounds, including those structurally related to benzofurans, have shown that they can induce apoptosis through the activation of caspase-3. nih.govelsevierpure.com The proteolytic cleavage of pro-caspase-3 to its active form is a critical step in this process. elsevierpure.com The induction of apoptosis in cancer cells is a desirable characteristic for an anticancer drug, as it leads to the controlled elimination of malignant cells.

The biological activity of this compound derivatives may also be attributed to their influence on various key enzymes involved in cellular metabolism and signaling. For example, some benzofuran derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov These enzymes are crucial mediators of inflammation, a process often linked to cancer development. Inhibition of COX-2 is a particularly attractive target for cancer therapy. While direct evidence for the effect of this compound on these specific enzymes is not detailed in the provided results, the broader class of benzofurans shows promise in this area. Further research is needed to determine if these specific derivatives share similar inhibitory profiles against enzymes like Cytochrome P450 and Lymphoid Tyrosine Phosphatase.

Antimicrobial and Antitubercular Activity: In Vitro Studies

A review of the scientific literature did not yield specific in vitro data for this compound or its derivatives concerning antimicrobial and antitubercular activities. While research exists on the antimicrobial properties of various benzofuran and furanone scaffolds nih.govnih.gov, studies detailing the specific efficacy of this compound against the specified microbial strains were not found in the searched results.

Activity against Mycobacterium tuberculosis H37RV and Mycobacterium phlei

No specific studies detailing the in vitro activity of this compound or its direct derivatives against Mycobacterium tuberculosis H37RV or Mycobacterium phlei were identified in the available literature. General screening of compound libraries, which may include benzofuran structures, against M. tuberculosis is a common practice in drug discovery, but specific results for this compound are not publicly documented. elte.huresearchgate.netfrontiersin.org

Antibacterial Activity against Bacillus subtilis

There is no specific information available from the searched results regarding the in vitro antibacterial activity of this compound against Bacillus subtilis. While some benzofuran-triazole hybrids have shown activity against B. subtilis, data for the specific compound is not available. nih.gov

Neurodegenerative Disease-Related Modulations (e.g., Alzheimer's Disease): In Vitro Assessment

Research into the modulation of pathways related to neurodegenerative diseases often involves assessing a compound's ability to inhibit key enzymes like acetylcholinesterase, scavenge radicals, and interact with metal ions.

Acetylcholinesterase (AChE) Inhibition

No studies were identified in the searched literature that specifically evaluate the in vitro acetylcholinesterase (AChE) inhibitory activity of this compound. The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, and while various heterocyclic compounds, including benzofuran derivatives, have been investigated for this purpose, specific data for this compound is lacking. nih.govresearchgate.netmdpi.com

Radical Scavenging Activity (Antioxidant Properties)

While direct studies on this compound were not found, research on a structurally related derivative, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) , provides insight into the antioxidant potential of the di-tert-butylbenzofuran scaffold. nih.gov

In vitro evaluations demonstrated that BO-653 is a potent radical-scavenging antioxidant. nih.gov An electron spin resonance study revealed that the phenoxyl radical formed from BO-653 was more stable than the α-tocopheroxyl radical. nih.gov This stability is a key factor in determining antioxidant potency. The bulky tert-butyl groups at both ortho positions (4 and 6) were noted to sterically hinder the approach of peroxyl radicals to the phenolic hydrogen, which reduced its direct chemical reactivity towards peroxyl radicals compared to α-tocopherol. nih.gov However, these same bulky substituents contribute to the stability of the resulting BO-653 radical and increase its lipophilicity. Consequently, its antioxidant effectiveness against lipid peroxidation in phosphatidylcholine liposomal membranes was found to be superior to that of α-tocopherol. nih.gov It was also observed that ascorbic acid could reduce the phenoxyl radical of BO-653, thereby sparing the antioxidant in a homogeneous solution. nih.gov

Table 1: In Vitro Antioxidant Activity of BO-653 vs. α-Tocopherol

| Property | 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) | α-Tocopherol | Reference |

| Phenoxyl Radical Stability | More stable | Less stable | nih.gov |

| Reactivity with Peroxyl Radical | Lower | Higher | nih.gov |

| Potency against Lipid Peroxidation (Liposomes) | Superior | Inferior | nih.gov |

| Interaction with Ascorbic Acid | Phenoxyl radical is reduced by ascorbic acid. | Reduces α-tocopheroxyl radical. | nih.gov |

Metal Complexation in Disease Pathogenesis

A review of the scientific literature did not yield information on the metal complexation or chelation properties of this compound or its derivatives in the context of neurodegenerative disease pathogenesis. The dysregulation of metal ions such as iron, copper, and zinc is a known factor in diseases like Alzheimer's, making metal-chelating agents a subject of therapeutic interest. duke.edunih.govrsc.org However, no specific data regarding the interaction of this compound with these metal ions has been reported in the searched literature.

Computational Chemistry and Theoretical Investigations of 5,7 Di Tert Butylbenzofuran 3 2h One

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,7-Di-tert-butylbenzofuran-3(2H)-one and its derivatives, molecular docking studies are instrumental in understanding their binding interactions with specific biological targets.

For instance, derivatives of this benzofuranone scaffold have been investigated as potential inhibitors for various enzymes. Molecular docking simulations of benzofuran (B130515) derivatives with targets like Pteridine reductase 1 (PTR1) of L. donovani have been performed to understand their binding modes. sci-hub.se These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. Such insights are critical in the rational design of more potent and selective inhibitors.

In silico studies, including molecular docking, have also been employed to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer treatment. nih.gov By screening libraries of benzofuran-containing compounds, researchers can identify molecules that form stable interactions within the receptor's active site, suggesting their potential as therapeutic agents. nih.gov

The following table summarizes representative findings from molecular docking studies involving benzofuranone-related structures:

| Target Receptor/Enzyme | Key Findings from Docking Studies | Potential Application |

| Pteridine reductase 1 (PTR1) | Good binding interactions in the active site. | Antileishmanial agents |

| Epidermal Growth factor receptor (EGFR) | Formation of stable interactions with the active site. | Anticancer agents |

| GABA B Receptors | Allosteric modulation of receptor activity. | Anxiolytic agents |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations can provide valuable information about the distribution of electrons within the molecule, its orbital energies, and its susceptibility to chemical reactions.

DFT calculations have been used to determine the thermodynamic parameters of related benzofuroxan derivatives. mdpi.com These calculations can predict properties such as the enthalpy of formation, which is crucial for assessing the energetic stability of a compound. mdpi.com For example, studies have shown that the introduction of certain functional groups can significantly alter the enthalpy of formation of the benzofuroxan core. mdpi.com

Furthermore, quantum chemical methods can elucidate the antioxidant properties of related phenolic compounds by calculating parameters like bond dissociation enthalpy (BDE). researchgate.net A lower BDE for a phenolic hydroxyl group indicates a greater ease of donating a hydrogen atom to scavenge free radicals. Such calculations are vital in understanding the potential of these compounds as antioxidants.

Prediction and Analysis of Spectroscopic Data (e.g., NMR, IR)

Computational methods are increasingly used to predict and analyze spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their molecular structure.

For novel isobenzofuranones, DFT methods have been employed to predict ¹³C-NMR and ¹H-NMR chemical shifts. researchgate.net By comparing the computationally predicted spectra with experimental data, researchers can confirm the proposed structures of the synthesized molecules. researchgate.net This approach is particularly valuable for complex molecules where spectral interpretation can be challenging. The use of computational analysis alongside experimental data provides a more conclusive structural identification. researchgate.net

Similarly, IR spectra, which provide information about the vibrational modes of a molecule, can also be predicted using quantum chemical calculations. These theoretical spectra can help in assigning the absorption bands observed in experimental IR spectra to specific functional groups and vibrational motions within the molecule.

Conformation Analysis and Steric Effects of Bulky Substituents

The presence of bulky substituents, such as the two tert-butyl groups in this compound, has a significant impact on the molecule's conformation and, consequently, its chemical and biological properties. Computational conformational analysis is a key tool for exploring the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

The tert-butyl groups exert considerable steric hindrance, which influences the geometry of the benzofuranone ring system. nih.gov Computational modeling can determine the minimum energy conformation of the molecule by calculating the steric energy of different arrangements. For cyclic systems, bulky substituents can dictate the preference for certain conformations, such as chair, boat, or twist-boat, by minimizing steric strain. For instance, in related cyclohexane systems, the presence of tert-butyl groups can lead to a preference for a twisted boat conformation over a chair conformation to alleviate steric hindrance.

These steric effects are not only crucial for the molecule's shape but also for its interactions with other molecules, including biological receptors. The specific conformation adopted by this compound will determine how it fits into a binding pocket and the nature of the intermolecular interactions it can form.

Advanced Applications of 5,7 Di Tert Butylbenzofuran 3 2h One and Its Derivatives in Chemical Science Non Clinical

Application as Chemical Probes for Receptor and Enzyme Studies

The structural framework of 5,7-Di-tert-butylbenzofuran-3(2H)-one and its analogs has been investigated for its potential in developing chemical probes for biological research. While direct applications of the parent compound are not extensively documented in this context, its derivatives have shown promise. The core benzofuranone structure can be chemically modified to create ligands for specific biological targets. For instance, the synthesis of novel benzofuran-3(2H)-one derivatives has been explored for their potential interaction with various enzymes and receptors. The bulky tert-butyl groups can play a crucial role in conferring selectivity for the active sites of these biological macromolecules.

Research into related benzofuranone structures has demonstrated their utility as scaffolds for inhibitors of enzymes such as monoamine oxidase. The general approach involves synthesizing a library of derivatives and screening them for inhibitory activity against the target enzyme. This allows for the identification of structure-activity relationships, where specific substitutions on the benzofuranone ring system enhance binding affinity and selectivity. Although detailed studies focusing specifically on this compound as a probe are limited, its structural motifs are present in compounds designed for such applications.

Role in Materials Science (e.g., Polymer Additives, Antioxidant Degradation Products)

In materials science, this compound is primarily known as a transformation product of hindered phenolic antioxidants. These antioxidants are critical additives in polymers, such as polypropylene (B1209903) and polyethylene, to prevent degradation caused by heat and oxygen. One of the most common hindered phenolic antioxidants is based on the 2,6-di-tert-butylphenol (B90309) moiety.

During the process of scavenging radicals to protect the polymer, the primary antioxidant undergoes a series of chemical reactions. These reactions lead to the formation of various degradation products, including the 5,7-di-tert-butyl-3-arylbenzofuran-2-one. This compound is a key intermediate that can subsequently be converted into other products. The formation of such benzofuranone derivatives signifies the consumption of the primary antioxidant and can be used to monitor the extent of polymer degradation and estimate its remaining service life.

The following table summarizes the role of related compounds in polymer stabilization:

| Compound/Precursor | Role in Materials Science | Significance |

| Hindered Phenolic Antioxidants (e.g., Irganox 1010, Irganox 1076) | Primary antioxidants in polymers. | Prevent thermo-oxidative degradation by scavenging free radicals. |

| 5,7-di-tert-butyl-3-arylbenzofuran-2-one | Transformation product of hindered phenolic antioxidants. | Its presence indicates the consumption of the primary antioxidant and the progress of polymer degradation. |

Utility as Building Blocks in Complex Organic Synthesis

The chemical structure of this compound makes it a useful building block for the synthesis of more complex organic molecules. The presence of a ketone functional group and a reactive aromatic ring allows for a variety of chemical modifications.

For example, the carbonyl group can undergo reactions such as reduction, olefination, or the addition of organometallic reagents to introduce new functional groups and build molecular complexity. The aromatic ring can be subjected to electrophilic substitution reactions, although the bulky tert-butyl groups will direct the position of the incoming substituent.

Future Research Directions and Unresolved Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The current synthetic routes to 5,7-Di-tert-butylbenzofuran-3(2H)-one and its derivatives, while effective, often rely on multi-step procedures and harsh reagents. researchgate.net Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Key areas for exploration include:

One-Pot Reactions: Designing one-pot tandem or domino reactions that allow for the construction of the benzofuranone scaffold and subsequent functionalization in a single reaction vessel would enhance efficiency and reduce waste. researchgate.netorganic-chemistry.org

Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to improved yields and purity of the final products.

Biocatalysis: Investigating enzymatic transformations for the synthesis or modification of the benzofuranone core could provide highly selective and sustainable alternatives to traditional chemical methods.

An unresolved challenge lies in the regioselective functionalization of the benzofuranone scaffold. Developing methods to precisely control the position of substituent introduction is crucial for establishing clear structure-activity relationships.

Deeper Mechanistic Elucidation of Observed Biological Activities

While preliminary studies have identified biological activities for derivatives of this compound, such as the positive allosteric modulation of GABAB receptors, the precise molecular mechanisms underlying these effects remain to be fully elucidated. nih.gov

Future research should focus on:

Target Identification and Validation: For compounds with observed biological effects, identifying the specific molecular targets is paramount. This can be achieved through a combination of techniques including affinity chromatography, photoaffinity labeling, and computational modeling.

Binding Site Characterization: Once a target is identified, detailed studies are needed to characterize the binding site and the key molecular interactions between the compound and its target. X-ray crystallography and cryo-electron microscopy of the compound-protein complex can provide invaluable structural insights.

In-depth Pharmacological Profiling: A comprehensive pharmacological characterization, including determination of potency, efficacy, and selectivity against a panel of related targets, is necessary to understand the full biological profile of these compounds.

Cellular and In Vivo Studies: Investigating the effects of these compounds in relevant cellular models and in vivo preclinical models is essential to translate the in vitro findings into a physiological context and to assess their therapeutic potential. nih.gov

A significant challenge is to unravel the complex interplay between the compound, its primary target, and downstream signaling pathways to fully comprehend its mechanism of action.

Development of Advanced Spectroscopic Techniques for Enhanced Characterization

The structural characterization of this compound and its analogs is fundamental for understanding their chemical properties and biological activities. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, advanced methods can provide deeper insights. mdpi.com

Future directions in this area include:

Solid-State NMR (ssNMR): For crystalline or amorphous solid samples, ssNMR can provide detailed information about the local structure, polymorphism, and intermolecular interactions that are not accessible in solution-state NMR.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information about the three-dimensional shape of the molecules, which can be crucial for understanding their interaction with biological targets.

Chiroptical Spectroscopy: For chiral analogs, advanced chiroptical techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be used to determine the absolute configuration and conformational preferences in solution.

In-situ Spectroscopic Monitoring: Developing methods for the in-situ monitoring of reactions using techniques like Raman or infrared spectroscopy can provide real-time kinetic and mechanistic information, aiding in the optimization of synthetic processes.

A key challenge is the integration of data from multiple spectroscopic techniques with computational modeling to generate a comprehensive and accurate picture of the molecular structure and dynamics. arxiv.org

Strategic Design and Synthesis of Highly Selective and Potent Analogues

The discovery of biologically active benzofuranone derivatives provides a starting point for the rational design and synthesis of new analogs with improved properties. nih.gov The goal is to develop compounds with high potency and selectivity for their intended biological target, thereby minimizing off-target effects.

Strategies for future analog development include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design novel ligands with optimized interactions with the binding site.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used to guide the design of new analogs based on the properties of known active compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and selective ligands.

Introduction of Diverse Substituents: Systematically exploring the effect of different substituents at various positions of the benzofuranone scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A significant challenge in analog design is the prediction of ADME (absorption, distribution, metabolism, and excretion) properties. Early consideration of these properties in the design phase is critical for the development of compounds with favorable drug-like characteristics.

Q & A

Q. What are effective catalytic strategies for synthesizing enantiomerically enriched 5,7-di-tert-butylbenzofuran-3(2H)-one derivatives?

The pybox-copper complex catalyzed propargylation of 2-substituted benzofuran-3(2H)-one with propargyl acetate is a robust method. This reaction achieves high diastereo- and enantioselectivity (up to 99% ee) under mild conditions. The terminal alkyne product can be further transformed into methyl ketones without losing enantiomeric purity, enabling access to diverse derivatives . Key parameters include catalyst loading (5–10 mol%), solvent (toluene or CH₂Cl₂), and temperature (−20°C to rt).

Q. How are benzofuran-3(2H)-one derivatives screened for anticancer activity?

Anticancer evaluation typically involves:

- MTT assays to determine IC₅₀ values against cancer cell lines (e.g., MDA-MB-231, MCF-7) .

- Flow cytometry to assess apoptosis (via Annexin V/PI staining) and mitochondrial membrane potential loss (using JC-1 dye) .

- Cell cycle analysis (propidium iodide staining) to identify G0/G1 or G2/M phase arrest . For example, (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one showed IC₅₀ values of 8.2 µM and 9.7 µM against MDA-MB-231 and MCF-7, respectively .

Advanced Research Questions

Q. What stereodivergent strategies enable access to all four stereoisomers of benzofuran-3(2H)-one derivatives?

Dual-metal catalysis (e.g., Cu/Zn or Cu/Mg) allows stereodivergent allylation. By tuning metal ligands and reaction conditions (solvent, temperature), all four stereoisomers can be selectively synthesized. For example, Cu(I)/Zn(II) systems with chiral bisoxazoline ligands yield opposite configurations compared to Cu(I)/Mg(II) .

Q. How do benzofuran-3(2H)-one derivatives inhibit monoamine oxidase B (MAO-B)?

These compounds act as competitive MAO-B inhibitors with sub-micromolar IC₅₀ values (e.g., 4 nM for optimized derivatives). Structural analysis reveals that the 3-coumaranone scaffold binds to the MAO-B active site, mimicking the flavin adenine dinucleotide (FAD) cofactor. Selectivity over MAO-A is achieved via hydrophobic interactions with residues like Ile-199 and Tyr-326 .

Q. What computational methods are used to design benzofuran-3(2H)-one-based kinase inhibitors?

- Structure-based virtual screening against PIM1 or DRAK2 kinases using docking tools (AutoDock, Glide) to prioritize hits .

- De novo design with benzofuran-3(2H)-one as a core, optimizing substituents for binding affinity (e.g., hydrogen bonds with catalytic lysine residues) and drug-likeness (Lipinski’s rules) .

- Molecular dynamics simulations to validate stability of inhibitor-kinase complexes .

Q. How do reaction conditions influence the regioselectivity of benzofuran-3(2H)-one cycloadditions?

Ultrasound-assisted reactions with EDDA (ethylenediamine diacetate) as a base enhance regioselectivity in aurone synthesis. For example, condensation with 3-bromobenzaldehyde under ultrasound (30 min, rt) yields >90% (Z)-isomers due to accelerated kinetics and reduced side reactions .

Methodological Considerations

Q. How are spirocyclic benzofuran-3(2H)-one derivatives synthesized enantioselectively?

Organocatalytic Michael/Mannich reactions using cinchona alkaloids (e.g., quinine-derived thioureas) enable spirocyclization. For example, spirotetrahydrothiophene derivatives are formed with >90% ee via asymmetric annulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.